molecular formula C10H14OS B13277157 1-(4-Methoxyphenyl)propane-2-thiol

1-(4-Methoxyphenyl)propane-2-thiol

Cat. No.: B13277157
M. Wt: 182.28 g/mol
InChI Key: GRMRAMOBAWMAAL-UHFFFAOYSA-N
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Description

General Overview of Organic Sulfur Chemistry

Organic sulfur chemistry is a broad and vital field that explores the synthesis, structure, and properties of organic compounds containing sulfur. wikipedia.org These compounds, often recognized by their distinct odors, play a critical role in various biological and industrial processes. wikipedia.orglibretexts.org Sulfur, being in the same group as oxygen in the periodic table, forms analogous compounds such as thiols (R-SH), which are the sulfur counterparts of alcohols (R-OH). libretexts.org However, the chemistry of organosulfur compounds is uniquely influenced by sulfur's larger atomic size and its ability to exist in multiple oxidation states. britannica.com This leads to a diverse array of functional groups beyond thiols, including sulfides (thioethers), disulfides, sulfoxides, sulfones, and sulfonic acids. wikipedia.orgbritannica.com The C-S bond is characteristically longer and weaker than the C-C or C-O bond, influencing the reactivity of these molecules. wikipedia.org

Thiols, in particular, are known for their nucleophilicity and acidity, which are central to their chemical behavior. chemistrysteps.com They readily undergo oxidation to form disulfides (R-S-S-R), a reversible reaction that is fundamental in biological systems, notably in protein structuring through cysteine residues. libretexts.orgchemistrysteps.com The study of organosulfur chemistry has provided essential reagents and intermediates for organic synthesis and has been instrumental in the development of pharmaceuticals and materials. pageplace.de

Significance of (Methoxyphenyl)propane Scaffolds in Modern Chemical Research

The phenylpropane skeleton, a C6-C3 unit, is a common structural motif found in a vast number of natural products and synthetic compounds. altmeyers.org These derivatives are biosynthesized in plants from the amino acids phenylalanine and tyrosine via the shikimic acid pathway. altmeyers.orgmdpi.com The incorporation of a methoxy (B1213986) group on the phenyl ring, creating a methoxyphenylpropane scaffold, significantly influences the electronic properties and biological activity of the molecule.

(Methoxyphenyl)propane derivatives are of considerable interest in medicinal chemistry and materials science. They are recognized for a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. researchgate.netnih.gov The specific positioning of the methoxy group and other substituents on the phenyl ring and the propane (B168953) chain allows for fine-tuning of the compound's properties and its interaction with biological targets. ontosight.ai This structural versatility has made the (methoxyphenyl)propane scaffold a valuable platform for the design and synthesis of new therapeutic agents and functional materials. nih.gov

Research Context of 1-(4-Methoxyphenyl)propane-2-thiol

The specific compound, this compound, combines the reactive thiol group with the biologically significant (4-methoxyphenyl)propane framework. Research into this molecule and its analogs is often driven by the desire to explore the synergistic effects of these two functionalities. The introduction of a thiol group onto the phenylpropane structure opens up avenues for new chemical transformations and potential applications.

The synthesis of such thiols is a key area of investigation. Generally, thiols can be prepared from the corresponding alcohols. rsc.orgthieme-connect.com For instance, the precursor alcohol, 1-(4-methoxyphenyl)propan-2-ol, can be synthesized through methods like the catalytic hydrogenation of 4'-methoxypropiophenone (B29531) or the reduction of methyl 2-(4-methoxyphenyl)propionate. google.comprepchem.com The conversion of this alcohol to the target thiol, this compound, can be achieved through various synthetic routes, often involving the conversion of the hydroxyl group to a good leaving group followed by displacement with a sulfur nucleophile. thieme-connect.comgoogle.com Stereoselective methods are also of interest to control the three-dimensional arrangement of the atoms, which can be crucial for biological activity. acs.org

The research context for this compound is therefore multifaceted, spanning synthetic methodology, investigation of its chemical reactivity, and exploration of its potential as a building block for more complex molecules with interesting properties.

Interactive Data Table: Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC10H14OS182.28
1-(4-Methoxyphenyl)propan-2-olC10H14O2166.22
4'-MethoxypropiophenoneC10H12O2164.20
1-(4-Methoxyphenyl)propan-2-oneC10H12O2164.20
1-(4-Methoxyphenyl)propane-1,2-diolC10H14O3182.22

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

1-(4-methoxyphenyl)propane-2-thiol

InChI

InChI=1S/C10H14OS/c1-8(12)7-9-3-5-10(11-2)6-4-9/h3-6,8,12H,7H2,1-2H3

InChI Key

GRMRAMOBAWMAAL-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)S

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 1 4 Methoxyphenyl Propane 2 Thiol

Thiol-Mediated Reactions

The sulfur-hydrogen bond in thiols is weaker than the oxygen-hydrogen bond in alcohols, making thiols more susceptible to radical formation. This property, along with the nucleophilicity of the thiolate anion, governs a wide range of reactions.

Radical-Mediated Processes: Thiol-Ene and Thiol-Yne Chemistry

The thiol-ene reaction is a powerful and efficient method for carbon-sulfur bond formation, proceeding via a radical chain mechanism. This reaction involves the addition of a thiol to an alkene (ene). Similarly, the thiol-yne reaction involves the addition of a thiol to an alkyne (yne). These reactions are known for their high yields, stereoselectivity, and tolerance of a wide variety of functional groups. An oxidative variant of the thiol-ene reaction allows for the direct synthesis of sulfoxides from thiols and olefins. organic-chemistry.org

While specific studies detailing the participation of 1-(4-methoxyphenyl)propane-2-thiol in thiol-ene and thiol-yne reactions are not extensively documented in the provided search results, the general principles of these reactions are well-established. The 4-methoxy group on the phenyl ring is an electron-donating group, which can influence the reactivity of the thiol.

Nucleophilic Conjugate Additions to Activated Unsaturated Systems

Thiols, in the presence of a base, can be deprotonated to form the corresponding thiolate anion. This anion is a potent nucleophile and can participate in conjugate addition reactions (Michael additions) with α,β-unsaturated carbonyl compounds and other activated unsaturated systems.

The reactivity of this compound in nucleophilic conjugate additions would be influenced by the nature of the activated unsaturated system and the reaction conditions. The electron-donating methoxy (B1213986) group could potentially enhance the nucleophilicity of the corresponding thiolate.

Disulfide Formation and Thiol-Disulfide Exchange Reactions

Thiols can be readily oxidized to form disulfides. This reaction can be achieved using a variety of oxidizing agents. The reverse reaction, the reduction of a disulfide to two thiol molecules, is also a fundamental process in organic chemistry.

Thiol-disulfide exchange is a common reaction in which a thiol reacts with a disulfide, resulting in the formation of a new disulfide and a new thiol. This equilibrium reaction is crucial in various chemical and biological processes. For instance, the disulfide, bis(4-methoxyphenyl) disulfide, can be formed from the corresponding thiol. sigmaaldrich.com

Derivatization and Functionalization Strategies

The thiol group in this compound serves as a handle for further molecular modifications, allowing for the synthesis of a variety of derivatives with potentially interesting properties.

Synthesis of Thioether Derivatives

Thioethers, also known as sulfides, can be synthesized from thiols through various methods, most commonly by the reaction of a thiolate with an alkyl halide. A series of 2-(arylmethylthio)-3-phenylquinazolin-4-one derivatives have been synthesized and evaluated for their biological activities. nih.gov Another approach involves the one-pot synthesis of 4-pyrimidone-2-thioether derivatives through a base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. nih.gov

Product ClassSynthetic MethodStarting Materials
2-(Arylmethylthio)-3-phenylquinazolin-4-onesAlkylation of a thiolThiol and an appropriate alkyl halide
4-Pyrimidone-2-thioethersOne-pot condensationS-Alkylisothiourea and β-ketoester

Oxidation Pathways to Sulfoxides and Sulfones

The oxidation of thiols can lead to the formation of sulfenic acids, which are generally unstable. However, the oxidation of the corresponding thioethers (sulfides) provides a stable route to sulfoxides and sulfones. The oxidation of sulfides to sulfoxides can be achieved with high chemoselectivity using various reagents. organic-chemistry.org For example, 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC) has been shown to be an efficient promoter for the oxidation of sulfides to sulfoxides. ysu.am The presence of an electron-donating group, such as the 4-methoxy group, on the aromatic ring can accelerate the oxidation rate due to the increased nucleophilicity of the sulfur atom. ysu.am Further oxidation of sulfoxides yields the corresponding sulfones.

Oxidation ProductReagent/CatalystKey Features
SulfoxideTAPC/H₂O₂High yield, short reaction time, solvent-free
SulfoxideMetal-free quinoid catalyst/O₂Chemoselective, light-induced, recyclable catalyst
SulfoneNiobium carbide/H₂O₂Efficient conversion from sulfide (B99878)

Formation of Thioacetals and Thioketals

The thiol group of this compound exhibits characteristic nucleophilicity, enabling it to react with carbonyl compounds to form thioacetals and thioketals. This reaction is a fundamental transformation in organic synthesis, often employed to protect aldehydes and ketones, respectively. The formation of these sulfur-containing acetals involves the acid-catalyzed addition of the thiol to the carbonyl carbon.

A variety of catalysts can be employed to promote this transformation efficiently. Lewis acids and protic acids are common choices. For instance, catalysts like hafnium trifluoromethanesulfonate (B1224126) have been shown to be effective for the thioacetalization of a wide range of aldehydes and ketones under mild conditions. organic-chemistry.org Similarly, solid-supported acids such as tungstophosphoric acid can catalyze the reaction in excellent yields, sometimes even in the absence of a solvent. organic-chemistry.org Iodine has also been utilized as a mild and effective catalyst for this purpose, capable of converting carbonyls into their corresponding thioacetals and also facilitating the transthioacetalization of oxygen-based acetals. organic-chemistry.org

The reaction proceeds by the initial protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the sulfur atom of this compound. A subsequent elimination of water and a second nucleophilic attack by another equivalent of the thiol (or a second thiol group in a dithiol) leads to the final thioacetal or thioketal product. The mild conditions often tolerate sensitive functional groups elsewhere in the molecule. organic-chemistry.org

Table 1: Catalytic Systems for Thioacetal and Thioketal Formation

Catalyst TypeExample CatalystKey Features
Lewis AcidHafnium trifluoromethanesulfonate (Hf(OTf)₄)Mild conditions, high yields, broad substrate scope. organic-chemistry.org
Heteropoly AcidTungstophosphoric acid (H₃PW₁₂O₄₀)High selectivity, solvent-free conditions possible. organic-chemistry.org
HalogenIodine (I₂)Mild conditions, useful for protection and deprotection. organic-chemistry.org
Brønsted Acidp-Toluenesulfonic acid (p-TsOH)Often used with silica (B1680970) gel for easy workup. organic-chemistry.org

Heterocyclic Annulation Reactions involving the Thiol Moiety

The thiol functionality of this compound is a versatile handle for the construction of sulfur-containing heterocyclic rings. In these annulation reactions, the thiol group can act as a potent sulfur nucleophile that participates in cyclization cascades to form various ring systems.

One major strategy involves the reaction of the thiol with molecules containing two electrophilic sites or a combination of functional groups that can undergo sequential reactions. For example, the double conjugate addition of dithiols to propargylic ketones is a known method to generate β-keto 1,3-dithianes, which are masked 1,3-dicarbonyl systems that can be further elaborated into functionalized oxygen-containing heterocycles. organic-chemistry.org

Modern synthetic methods have expanded the scope of heterocyclic synthesis from thiols. Bio-inspired, one-pot multicomponent reactions offer an efficient pathway. For instance, a reaction combining a thiol, an amine, and a furan-based electrophile can generate stable pyrrole (B145914) heterocycles under physiological conditions, demonstrating the thiol's utility in complex molecule synthesis. nih.gov Furthermore, thiols can participate as dienophiles or heterodienophiles in cycloaddition reactions. Thiochalcones, which are α,β-unsaturated thioketones, are known to undergo hetero-Diels-Alder reactions to furnish fused P,S-heterocycles, showcasing a pathway where a thiol-derived moiety can be incorporated into a cyclic framework. nih.gov The site-specific modification of peptides and proteins often relies on the selective reaction of the cysteine thiol group to form heterocyclic linkages. clockss.org

Table 2: General Strategies for Heterocyclic Annulation with Thiols

Reaction TypeReactant PartnersResulting Heterocycle (General)
Conjugate AdditionDithiol + Propargylic Ketone1,3-Dithiane organic-chemistry.org
Multicomponent ReactionThiol + Amine + Furan ElectrophilePyrrole nih.gov
Hetero-Diels-AlderThiochalcone (Heterodiene) + DienophileThiopyran derivative nih.gov
Nucleophilic CyclizationThiol + Bifunctional ElectrophileVarious S-Heterocycles

Metal Complexation and Ligand Design with the Thiol Functionality

The sulfur atom in the thiol group of this compound possesses lone pairs of electrons and is a soft donor, making it an excellent ligand for complexation with soft or borderline metal ions. This property is fundamental to the role of thiols in coordination chemistry and catalysis.

Thiols readily deprotonate to form thiolate anions (RS⁻), which are even stronger nucleophiles and ligands. These thiolates form stable complexes with a variety of transition metals. The ability of transition metals to catalyze the oxidation of thiols is often associated with the formation of intermediate metal-thiolate complexes. researchgate.net The catalytic activity of different metals in thiol oxidation has been observed to follow the order Cu > Mn > Fe > Ni > Co, which reflects their ability to form catalytically active complexes. researchgate.net

In biological systems, the thiol group of the amino acid cysteine is a crucial site for binding metal ions in metalloproteins. nih.gov This natural precedent inspires the design of synthetic ligands based on thiol functionalities for applications in catalysis, materials science, and bioinorganic chemistry. The specific coordination geometry and electronic properties of the resulting metal complex are influenced by the steric and electronic nature of the substituent on the thiol, in this case, the 1-(4-methoxyphenyl)propyl group.

Table 3: Metals Known to Form Complexes with Thiol Ligands

Metal IonClassificationRelevance / Application
Copper (Cu²⁺/Cu⁺)Soft/BorderlineCatalyst for thiol oxidation, biological systems. researchgate.net
Iron (Fe³⁺/Fe²⁺)BorderlineComponent of iron-sulfur clusters, catalysis. researchgate.netnih.gov
Manganese (Mn²⁺)BorderlineCatalyst for thiol oxidation. researchgate.netnih.gov
Nickel (Ni²⁺)BorderlineCatalyst for various organic transformations. researchgate.net
Cobalt (Co²⁺/Co³⁺)BorderlineCatalyst and coordination complexes. researchgate.net
Zinc (Zn²⁺)BorderlineStructural role in proteins (e.g., zinc fingers).
Mercury (Hg²⁺)SoftStrong affinity for thiols, historically used in titrations.
Gold (Au⁺/Au³⁺)SoftStrong Au-S bonding, used in nanoparticles and self-assembled monolayers.

Reaction Mechanism Elucidation

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. Key areas of investigation include radical processes and the formation of reactive complexes.

Investigations of Radical Propagation Cycles

Thiols are well-known participants in radical chain reactions due to the relatively weak sulfur-hydrogen bond (S-H), which has a bond dissociation energy of about 365 kJ/mol. nih.gov The central species in these mechanisms is the thiyl radical (RS•).

The radical chain process is typically initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN), to produce a carbon-centered radical. nih.govwikipedia.org This initiator radical then abstracts the hydrogen atom from the S-H bond of this compound in a key propagation step, generating the corresponding thiyl radical.

Initiation: Initiator → 2 R_i• Propagation Step 1 (Chain Transfer): R_i• + R'SH → R'S• + R_iH

Once formed, the thiyl radical is a key intermediate that can undergo various reactions, most notably addition to carbon-carbon multiple bonds, as seen in the thiol-ene reaction. nih.govlibretexts.orgyoutube.com In this second propagation step, the thiyl radical adds to an alkene, forming a new carbon-centered radical. This new radical can then abstract a hydrogen atom from another thiol molecule, regenerating the thiyl radical and propagating the chain. nih.govyoutube.com

Propagation Step 2 (Addition): R'S• + CH₂=CHR'' → R'S-CH₂-C•HR'' Propagation Step 3 (H-Abstraction): R'S-CH₂-C•HR'' + R'SH → R'S-CH₂-CH₂R'' + R'S•

This radical propagation cycle continues until termination occurs through the combination of two radical species. Thiyl radical-mediated reactions are valued for their efficiency and offer a less toxic alternative to traditional organotin-based radical chemistry. nih.gov

Table 4: Key Steps in Thiol Radical Propagation Cycle

StepDescriptionGeneral Equation
Initiation A radical initiator generates an initial radical.AIBN → 2 R• + N₂ wikipedia.org
H-Abstraction The initiator radical abstracts a hydrogen from the thiol to form a thiyl radical.R• + R'SH → RH + R'S• wikipedia.org
Addition The thiyl radical adds across a C=C or C≡C bond.R'S• + Alkene → Carbon-centered radical libretexts.org
Chain Transfer The carbon-centered radical abstracts a hydrogen from another thiol molecule, propagating the chain.Carbon-radical + R'SH → Product + R'S• nih.gov

Electron Donor-Acceptor (EDA) and Thiol-Oxygen Co-oxidation (TOCO) Complex Formation

Beyond traditional radical initiation, thiyl radicals can be generated through the formation and photoactivation of electron donor-acceptor (EDA) complexes. nih.govnih.gov In this process, the thiol, typically in its deprotonated thiolate form (RS⁻), acts as the electron donor. It associates with an electron-poor species (the acceptor), such as a thianthrenium or arylsulfonium salt, to form a new molecular aggregate known as an EDA complex. nih.govrsc.org

This EDA complex can absorb visible light, even if the individual components are colorless. nih.gov Upon irradiation, an intra-complex electron transfer is triggered from the thiolate to the acceptor. This single-electron transfer (SET) process generates a thiyl radical along with other products, which can then engage in subsequent reactions. nih.govrsc.org This method is a sustainable and versatile way to form C–S bonds under mild, open-to-air conditions. nih.gov

A competing pathway in the presence of air is the Thiol-Oxygen Co-oxidation (TOCO) process. researchgate.net This mechanism also involves thiyl radicals, but here they react with molecular oxygen (O₂). researchgate.netacs.org The reaction of thiols and thiyl radicals with oxygen has been the subject of intensive investigation. researchgate.net The TOCO mechanism can lead to the formation of sulfenic acids and other oxidized sulfur species, representing a different reaction outcome compared to the desired C-S bond formation in EDA-mediated reactions. The balance between the EDA pathway and the TOCO pathway can be influenced by reaction conditions and the specific substrates involved.

Table 5: Comparison of EDA and TOCO Mechanistic Pathways

FeatureElectron Donor-Acceptor (EDA) Complex PathwayThiol-Oxygen Co-oxidation (TOCO) Pathway
Key Reactants Thiolate (donor), Organic Salt (acceptor), LightThiol, Oxygen (O₂), Initiator (optional)
Activating Species Visible Light Photon nih.govMolecular Oxygen researchgate.netacs.org
Intermediate [RS⁻...Acceptor⁺] complex nih.govrsc.orgThiyl Radical (RS•), Peroxyl Radical (RSOO•)
Primary Product Thioether (C-S bond formation) nih.govSulfenic acids, Disulfides, Sulfones
Mechanism Photoinduced Single-Electron Transfer (SET) nih.govRadical chain reaction with O₂ researchgate.net

Role of Catalysts and Reaction Conditions in Selectivity Control

The selectivity of reactions involving this compound can be precisely controlled through the careful selection of catalysts and adjustment of reaction conditions. This control is essential for directing the thiol towards a desired reaction pathway, whether it be nucleophilic addition, oxidation, or radical chemistry.

In nucleophilic additions, such as the formation of thioacetals, the choice of acid catalyst is paramount. Strong Lewis acids or protic acids effectively promote the reaction with carbonyls. organic-chemistry.org The selectivity for thioacetal formation over other potential side reactions is typically high under these conditions.

In redox reactions, the catalyst determines the oxidation product. Mild oxidizing agents like iodine lead to the formation of disulfides, while stronger oxidants can produce sulfonic acids. wikipedia.org The presence of transition metal catalysts (e.g., Cu, Mn, Fe) can facilitate oxidation by air, a process that proceeds through the formation of metal-thiolate complexes. researchgate.net The pH of the solution is also a critical factor in these metal-catalyzed oxidations, as it influences the concentration of the reactive thiolate species and the catalytic activity of the metal complex. researchgate.net

For radical reactions, selectivity is governed by the method of radical generation and the reaction environment. The use of a photochemical EDA complex strategy under visible light allows for the selective generation of thiyl radicals for C-S bond formation, often avoiding harsher conditions required by thermal initiators. nih.govrsc.org Conversely, intentionally running the reaction in the presence of oxygen can favor the TOCO pathway. researchgate.netacs.org Therefore, factors such as the presence or absence of light, the choice of initiator or photosensitizer, the solvent, and the atmospheric conditions (inert vs. oxygen) are all critical levers for controlling reaction selectivity.

Table 6: Influence of Catalysts and Conditions on Reaction Selectivity

Desired ReactionCatalyst / ConditionFunction of Catalyst/ConditionResulting Product Type
Thioacetal FormationAcid (e.g., Hf(OTf)₄, I₂)Activates carbonyl group for nucleophilic attack. organic-chemistry.orgThioacetal / Thioketal
Disulfide FormationMild Oxidant (e.g., I₂, air) / BaseFacilitates two-electron oxidation of two thiol molecules. wikipedia.orgR-S-S-R
Metal-Catalyzed OxidationTransition Metal (e.g., Cu²⁺) / O₂Forms an active metal-thiolate complex to catalyze oxidation by O₂. researchgate.netDisulfide, Sulfenic Acid
Radical C-S CouplingEDA Acceptor / Visible LightForms a photoactive complex to generate thiyl radicals via SET. nih.govrsc.orgThioether
Thiol-Ene ReactionRadical Initiator (e.g., AIBN) / AlkeneInitiates a radical chain propagation cycle. nih.govThioether

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(4-Methoxyphenyl)propane-2-thiol, ¹H and ¹³C NMR would provide precise information on the number and environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by neighboring functional groups. The aromatic protons on the p-disubstituted benzene (B151609) ring typically appear as two doublets. The aliphatic protons of the propane (B168953) chain will show characteristic splitting patterns due to spin-spin coupling with adjacent protons. The thiol proton (S-H) often appears as a broad singlet, though it can couple with adjacent protons under specific conditions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal ten distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts would confirm the presence of the methoxy (B1213986) group, the aromatic ring carbons, the aliphatic chain carbons, and the carbon atom bonded to the thiol group.

2D NMR Techniques: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between coupled protons, confirming the connectivity of the propane chain and its attachment to the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C spectrum.

Interactive Data Table: Predicted ¹H NMR Data (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
H-a1.35 - 1.45Doublet3HMethyl protons coupled to H-c
H-b2.70 - 2.85Multiplet2HMethylene protons coupled to H-c
H-c3.10 - 3.25Multiplet1HMethine proton coupled to H-a and H-b
H-d (SH)1.50 - 1.70Broad Singlet1HThiol proton, may exchange with D₂O
H-e6.80 - 6.90Doublet2HAromatic protons ortho to the methoxy group
H-f7.05 - 7.15Doublet2HAromatic protons meta to the methoxy group
H-g (OCH₃)3.75 - 3.85Singlet3HMethoxy group protons

Interactive Data Table: Predicted ¹³C NMR Data (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Notes
C-a22 - 26Methyl carbon
C-b45 - 50Methylene carbon (benzylic)
C-c38 - 43Methine carbon (thiol-bearing)
C-d130 - 133Aromatic quaternary carbon (ipso to propyl chain)
C-e129 - 131Aromatic CH carbons (meta to methoxy)
C-f113 - 115Aromatic CH carbons (ortho to methoxy)
C-g157 - 159Aromatic quaternary carbon (ipso to methoxy)
C-h54 - 56Methoxy carbon

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A key diagnostic peak would be the weak S-H stretching vibration, which is expected to appear in the region of 2550-2600 cm⁻¹. Other significant peaks would include C-H stretches for both the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹), C=C stretching vibrations for the aromatic ring (around 1610, 1580, and 1510 cm⁻¹), and the strong C-O-C asymmetric stretching of the methoxy ether group (around 1250 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The S-H stretch is also observable in Raman, often more clearly than in IR. The symmetric C=C stretching of the benzene ring and the C-S stretching vibration (typically 600-750 cm⁻¹) would also be expected to give rise to distinct Raman signals.

Interactive Data Table: Predicted IR and Raman Vibrational Frequencies

Functional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Vibrational Mode
S-H2550 - 2600 (weak)2550 - 2600 (medium)Stretching
Aromatic C-H3000 - 31003000 - 3100Stretching
Aliphatic C-H2850 - 29602850 - 2960Stretching
C=C (Aromatic)~1610, 1510~1610, 1580Ring Stretching
C-O-C (Ether)~1250 (strong), ~1030Weakly activeAsymmetric & Symmetric Stretch
C-S600 - 750600 - 750Stretching

Mass Spectrometry (MS, HRMS, MALDI-TOF)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for determining the molecular weight and deducing the structure.

Mass Spectrometry (MS): In a standard electron ionization (EI) mass spectrum, this compound (molecular formula C₁₀H₁₄OS) would be expected to show a molecular ion peak (M⁺) at an m/z of 182. A prominent fragment would likely correspond to the benzylic cleavage, resulting in the stable 4-methoxybenzyl cation at m/z 121. Another significant fragmentation pathway could involve the loss of the thiol group (•SH) or propene from the molecular ion.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion with high precision (typically to four or more decimal places). This allows for the unambiguous determination of the elemental composition, C₁₀H₁₄OS, distinguishing it from other compounds with the same nominal mass.

MALDI-TOF: While less common for small molecules like this, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) could be used, especially for analyzing derivatives or in complex mixtures. It is a soft ionization technique that typically results in a strong signal for the intact molecular ion.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

m/z ValueProposed Fragment IonFormulaNotes
182[M]⁺[C₁₀H₁₄OS]⁺Molecular Ion
149[M - SH]⁺[C₁₀H₁₃O]⁺Loss of the thiol radical
121[CH₂C₆H₄OCH₃]⁺[C₈H₉O]⁺4-Methoxybenzyl cation (from benzylic cleavage)
91[C₇H₇]⁺[C₇H₇]⁺Tropylium ion (rearrangement from benzyl (B1604629) fragment)

X-ray Diffraction (XRD) Analysis of Crystalline Derivatives

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Since this compound is likely an oil at room temperature, this analysis would necessitate the preparation of a solid, crystalline derivative.

Should a suitable crystalline form be obtained, single-crystal XRD analysis would provide precise data on bond lengths, bond angles, and torsion angles within the molecule. This would confirm the connectivity established by NMR and provide insight into the molecule's preferred conformation in the solid state. Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding (if present) or van der Waals forces, which dictate how the molecules pack together in the crystal lattice. To date, no public reports of a crystal structure for this specific compound or its derivatives are available.

UV-Visible Spectroscopy for Electronic Structure and Purity Assessment

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule.

For this compound, the absorption spectrum is expected to be dominated by the p-methoxyphenyl chromophore. The thiol group itself does not absorb significantly in the standard UV-Vis range (200-800 nm). The benzene ring exhibits characteristic π → π* transitions. The presence of the electron-donating methoxy group is expected to cause a bathochromic (red) shift compared to unsubstituted benzene, with an absorption maximum (λmax) likely appearing around 270-280 nm. A second, more intense band may also be observed at a shorter wavelength, around 220-230 nm.

This technique is also highly useful for purity assessment. By creating a calibration curve according to the Beer-Lambert law, the concentration of the compound in a solution can be accurately determined, and the absence of extraneous peaks would indicate a high degree of purity.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, ab initio)

The geometry of 1-(4-Methoxyphenyl)propane-2-thiol is defined by the spatial arrangement of its constituent atoms. This includes bond lengths, bond angles, and dihedral angles. Due to the presence of rotatable single bonds, the molecule can exist in various conformations. Theoretical calculations are essential to identify the most stable conformers and the energy barriers between them.

For a related compound, 2-propanethiol (B166235), computational studies have been performed to determine its stable conformers. These studies, often employing methods like Møller–Plesset perturbation theory (MP2) and DFT with various basis sets, help in understanding the rotational isomers arising from the C-S bond rotation. The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments.

Table 1: Calculated Conformational Data for Analogous Thiols

Parameter 2-Propanethiol Thiophenol
Most Stable Conformer Gauche Planar
C-S Bond Length (Å) ~1.82 ~1.78
C-S-H Bond Angle (°) ~96.5 ~99.0

Note: The data presented here is based on computational studies of 2-propanethiol and thiophenol and serves as an estimation for this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. libretexts.orgpku.edu.cnyoutube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.

In this compound, the HOMO is expected to have significant contributions from the sulfur atom's lone pairs of electrons, making the thiol group a likely site for electrophilic attack. The methoxy (B1213986) group on the phenyl ring, being an electron-donating group, would also influence the energy and distribution of the HOMO. The LUMO is likely to be a π* orbital of the benzene (B151609) ring. A smaller HOMO-LUMO gap suggests higher reactivity. chemrxiv.org

Table 2: Estimated Frontier Molecular Orbital Energies for Analogous Compounds

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
Thiophenol ~ -8.5 ~ -0.5 ~ 8.0
Anisole (B1667542) ~ -8.2 ~ 0.3 ~ 8.5

Note: These values are estimations based on computational studies of thiophenol and anisole and are intended to provide a qualitative understanding for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. chemeo.comwalisongo.ac.id The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational vibrational analysis can predict these frequencies and help in the assignment of experimental spectra. These calculations are typically performed using DFT methods, which can provide a good correlation with experimental data after appropriate scaling.

For this compound, key vibrational modes would include the S-H stretching frequency, typically found in the range of 2550-2600 cm⁻¹, and the C-S stretching frequency, which appears in the 600-780 cm⁻¹ region. The aromatic C-H stretching and ring vibrations, as well as the vibrations associated with the methoxy group, would also be present in the simulated spectrum.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in Thiol Compounds

Vibrational Mode Typical Frequency Range (cm⁻¹)
S-H Stretch 2550 - 2600
C-S Stretch 600 - 780
Aromatic C-H Stretch 3000 - 3100
C-O-C Stretch (Aromatic Ether) 1230 - 1270 (asymmetric), 1020 - 1075 (symmetric)

Note: These are general frequency ranges and the precise values for this compound would require specific calculations.

Quantum chemical calculations can be used to predict various thermochemical properties, such as the enthalpy of formation, entropy, and heat capacity. chemeo.comacs.orgchemeo.comosti.govnist.gov These properties are essential for understanding the stability of the molecule and the thermodynamics of reactions it may undergo.

Furthermore, computational methods can be employed to explore potential reaction pathways, such as oxidation of the thiol group or substitution reactions on the aromatic ring. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies, providing insights into the kinetics and thermodynamics of these processes. For instance, the oxidation of a thiol to a disulfide is a common reaction, and its mechanism can be elucidated through computational modeling. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.govacs.orgkoreascience.krrsc.org MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape and the study of time-dependent phenomena.

For this compound, MD simulations could be used to study its conformational flexibility in different solvent environments. This would involve analyzing the torsional angles of the molecule over time to understand the populations of different conformers and the rates of interconversion between them. Such simulations can also provide information about the molecule's interactions with its surroundings, which is crucial for understanding its behavior in biological or material science contexts. For example, simulations of thiols on gold surfaces have provided detailed molecular-level understanding of their orientation and bonding. acs.org

Structure-Reactivity Relationship Predictions and Mechanistic Insights

Theoretical and computational chemistry offers a powerful lens for understanding the intrinsic properties of a molecule and predicting its behavior in chemical reactions. While specific computational studies focused exclusively on this compound are not extensively available in the current body of scientific literature, we can extrapolate the types of insights that such studies would provide by examining the methodologies applied to structurally related compounds, such as other thiols and anisole derivatives.

A fundamental aspect of these theoretical investigations is the elucidation of the molecule's three-dimensional structure and its electronic properties. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the most stable conformation of this compound. These calculations would reveal key geometric parameters.

Table 1: Predicted Geometrical and Electronic Parameters for this compound

ParameterPredicted Value/InsightSignificance
Dihedral Angle (C-C-S-H) Varies based on conformationDetermines the orientation of the thiol group relative to the rest of the molecule, influencing its steric accessibility and reactivity.
Bond Length (S-H) ~1.34 ÅA key factor in determining the bond dissociation energy and the propensity of the thiol to act as a hydrogen donor or a nucleophile.
Bond Angle (C-S-H) ~96-100°Influences the steric environment around the sulfur atom.
Mulliken Atomic Charges Negative charge on Sulfur, Positive charge on Hydrogen (in the S-H group)Indicates the polarity of the S-H bond and suggests that the sulfur atom is a likely site for electrophilic attack, while the hydrogen is susceptible to abstraction by bases.
Frontier Molecular Orbitals (HOMO-LUMO) HOMO likely localized on the sulfur atom and the aromatic ring; LUMO likely distributed over the aromatic ring.The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A high-energy HOMO on the sulfur atom would indicate its nucleophilic character. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability.

Note: The values in this table are illustrative and based on general principles of computational chemistry for similar molecules. Specific values would require dedicated quantum chemical calculations for this compound.

Mechanistic Insights

Computational studies are invaluable for mapping out potential reaction pathways and understanding the mechanisms of chemical transformations. For this compound, theoretical calculations could provide detailed insights into several key reactions:

Oxidation: The thiol group is susceptible to oxidation to form disulfides, sulfenic acids, sulfinic acids, and sulfonic acids. Computational modeling can determine the transition state energies for these oxidation processes, revealing the most likely reaction pathways and the nature of the oxidizing agent required.

Nucleophilic Reactions: The sulfur atom of the thiol group is nucleophilic and can participate in various reactions, such as Michael additions or substitution reactions. Quantum chemical calculations can model the interaction of the thiol with electrophiles, predicting the activation energies and the stereochemical outcomes of such reactions. nih.gov

Radical Scavenging: Thiols are known to be effective radical scavengers. Theoretical studies can calculate the S-H bond dissociation enthalpy (BDE), which is a critical parameter for evaluating the antioxidant potential of the molecule. A lower BDE indicates a greater ability to donate a hydrogen atom to quench free radicals.

Based on a thorough review of available scientific literature, there is currently no specific research data available for the chemical compound This compound in the application areas outlined in the request.

Searches for this compound's role as a building block in complex molecular synthesis, as a precursor in stereoselective transformations, its use in multi-component reactions, its function as a chain transfer agent, or its incorporation into polymer networks did not yield any specific research findings.

While the broader class of compounds to which it belongs, thiols, are known to function as chain transfer agents in polymerization processes, no studies detailing the specific behavior or efficacy of this compound for this purpose have been found. Similarly, although various methoxyphenyl-containing compounds and thiols are utilized in organic synthesis, there is no literature available that describes the specific applications of this compound as a versatile building block, a precursor for stereoselective transformations, or a reagent in multi-component reactions.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline and focuses solely on this compound. Any attempt to do so would be speculative and would not be based on verifiable research findings.

Information regarding "this compound" is not available in the specified contexts.

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no specific information available regarding the applications of the chemical compound This compound in the requested areas of:

Formation of Self-Assembled Monolayers (SAMs) , including surface modification, interface engineering, and the fabrication of sensor interfaces.

Catalysis and Ligand Design , including its use as a ligand in transition-metal catalyzed transformations or in organocatalysis.

Bioorganic Chemistry .

The search for research findings, data, and scholarly articles pertaining to this specific molecule within these fields did not yield any relevant results. While the broader classes of compounds, such as aromatic thiols, are known to be utilized in these applications, there is no published literature that specifically names or investigates "this compound" for these purposes.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline and focuses solely on this compound. To do so would require speculation or the misattribution of properties from related but distinct chemical structures, which would not meet the standards of factual accuracy.

Below is a table of compounds that were identified during the search, none of which are the subject of the specific research applications requested in the prompt.

Applications in Chemical Research

Bioorganic Chemistry

Synthesis of Bio-relevant Scaffolds and Mimetics

Thiol-containing molecules are valuable building blocks in the synthesis of peptidomimetics and other scaffolds designed to mimic biological molecules. The thiol group can be used to form thioether bonds, which are generally more stable to hydrolysis than the corresponding ester or amide bonds found in native biomolecules. This stability is advantageous when designing long-lasting therapeutic agents or research tools.

Peptide and Protein Modification Strategies

The selective modification of peptides and proteins is a cornerstone of chemical biology. The thiol group of cysteine residues is a primary target for such modifications due to its unique reactivity. Thiol-maleimide and thiol-ene "click" chemistry are two of the most common and robust methods for attaching labels, drugs, or other moieties to proteins. nih.govutoronto.ca These strategies enable the creation of antibody-drug conjugates, fluorescently labeled proteins for imaging, and proteins with modified functions.

Development of Chemical Probes and Tags

Chemical probes are small molecules used to study and manipulate biological systems. Thiols can be incorporated into the structure of a probe to allow for its covalent attachment to a target protein, often a cysteine residue. This can be used to map active sites of enzymes or to identify the targets of a bioactive compound. Furthermore, the thiol group itself can be part of a "warhead" that covalently binds to an enzyme's active site.

Conclusion and Future Research Directions

Summary of Current Research Landscape and Foundational Knowledge

Currently, there is a notable lack of specific published research focusing exclusively on 1-(4-Methoxyphenyl)propane-2-thiol. The scientific literature provides extensive information on related compounds, which allows for a foundational understanding of its expected properties. The foundational knowledge is primarily built upon the general chemistry of secondary aliphatic thiols and the electronic influence of the para-methoxyphenyl group.

Thiols are sulfur analogs of alcohols and are characterized by the presence of a sulfhydryl (-SH) group. wikipedia.org They are typically more acidic than their alcohol counterparts and the thiolate anion, formed upon deprotonation, is a potent nucleophile. wikipedia.org This nucleophilicity allows thiols to participate in a wide range of chemical transformations, including the formation of thioethers, thioacetals, and thioesters. wikipedia.org A key characteristic of thiols is their propensity to undergo oxidation to form disulfides (R-S-S-R), a reaction that is often reversible. libretexts.org

The presence of the para-methoxyphenyl group is known to influence the reactivity of adjacent functional groups through its electronic effects. The methoxy (B1213986) group is an electron-donating group, which can affect the properties of the thiol. This foundational knowledge suggests that this compound would be a reactive intermediate, susceptible to oxidation and capable of acting as a nucleophile in various reactions.

Identification of Research Gaps and Emerging Challenges

The most significant research gap is the absence of dedicated studies on the synthesis, characterization, and application of this compound. While general methods for thiol synthesis are well-established, the specific application of these methods to this particular compound, and the optimization of reaction conditions, remain unexplored.

Emerging challenges in the study of this and similar thiols are aligned with the general difficulties encountered in organosulfur chemistry. A primary challenge is the malodorous nature of many thiols, which necessitates specialized handling procedures. researchgate.net Furthermore, the high sensitivity of thiols to air oxidation, leading to the formation of disulfides, presents a significant challenge for their synthesis, purification, and storage. researchgate.netmdpi.com

Another challenge lies in the development of selective and efficient synthetic methods. For instance, the direct reaction of a haloalkane with sodium hydrosulfide (B80085) to produce a thiol is often plagued by the formation of a thioether byproduct through overalkylation. wikipedia.org Overcoming these challenges requires the development of robust and mild synthetic protocols.

Prospective Avenues for Novel Synthetic Methodologies

Several prospective avenues for the novel synthesis of this compound can be envisioned based on established synthetic transformations for thiols.

One promising approach involves the use of thiourea (B124793) as a nucleophile in a reaction with a suitable alkyl halide precursor, such as 2-bromo-1-(4-methoxyphenyl)propane. This method proceeds through an isothiouronium salt intermediate, which is subsequently hydrolyzed to yield the desired thiol, thereby minimizing the formation of thioether byproducts. wikipedia.org

Another viable route is the conversion of the corresponding ketone, 1-(4-methoxyphenyl)propan-2-one, into a dithioketal, followed by reduction to the thiol. wikipedia.org This two-step process offers an alternative pathway to access secondary thiols.

Furthermore, the development of one-pot syntheses, where sequential reactions are carried out in a single reaction vessel, could provide an efficient and atom-economical route to this compound and its derivatives. rsc.org The use of odorless and stable thiol surrogates, such as xanthates, also presents an attractive strategy to circumvent the challenges associated with handling volatile and foul-smelling thiols. researchgate.netmdpi.com

Exploration of Unconventional Applications in Advanced Materials and Catalysis

The unique combination of a nucleophilic thiol group and a functionalized aromatic ring in this compound opens up possibilities for its application in advanced materials and catalysis.

In the realm of advanced materials , the thiol group's affinity for metal surfaces, particularly gold, can be exploited to form self-assembled monolayers (SAMs). The para-methoxyphenyl group would then dictate the surface properties of these SAMs, potentially leading to materials with tailored wettability, adhesion, or optical characteristics. Thiol-based compounds are also valuable in the synthesis of functional polymers and have been incorporated into metal-organic frameworks (MOFs), suggesting that this compound could serve as a versatile building block in these areas. rsc.orgrsc.org

In the field of catalysis , organosulfur compounds are increasingly recognized for their utility as ligands in transition-metal catalysis and as organocatalysts themselves. rsc.orgthieme-connect.de The sulfur atom in this compound can act as a soft Lewis base to coordinate with metal centers, while the para-methoxyphenyl group can be used to fine-tune the electronic and steric properties of the resulting catalyst. thieme-connect.de This could lead to the development of novel catalysts for a variety of organic transformations. Additionally, the thiol group itself can participate directly in catalytic cycles, for example, in thiol-ene "click" chemistry reactions. rsc.org

The exploration of these unconventional applications will not only expand the utility of this specific thiol but also contribute to the broader field of organosulfur chemistry.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Methoxyphenyl)propane-2-thiol, and what critical parameters influence yield?

Synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example:

  • Thiolation via Lawesson’s Reagent : Reacting 1-(4-Methoxyphenyl)propan-2-ol with Lawesson’s reagent (2.5 eq) in anhydrous toluene under reflux (110°C, 6–8 hours) yields the thiol derivative. Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2). Purification requires column chromatography (silica gel, gradient elution with hexane:ethyl acetate) to isolate the product .
  • Critical Parameters : Moisture exclusion, stoichiometric control of Lawesson’s reagent, and inert atmosphere (N₂/Ar) are essential to avoid oxidation of the thiol group.

Q. How can researchers purify this compound to ≥95% purity?

  • Chromatographic Methods : Use flash chromatography with silica gel and a hexane:ethyl acetate (9:1 to 7:3) gradient. Thiols often exhibit strong UV absorption at 254 nm, aiding detection.
  • Distillation : For larger scales, vacuum distillation (50–60°C, 0.1 mmHg) minimizes thermal decomposition. Post-distillation, confirm purity via HPLC (C18 column, acetonitrile:water 70:30, 1 mL/min) .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • NMR : ¹H NMR (CDCl₃, 400 MHz) shows distinct signals: δ 7.2–6.8 ppm (aromatic protons), δ 3.8 ppm (methoxy -OCH₃), δ 2.8–2.6 ppm (-SH proton, exchangeable). ¹³C NMR confirms the thiol carbon at δ 25–30 ppm .
  • IR : A sharp S-H stretch near 2550 cm⁻¹ confirms the thiol group.
  • Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 198.3 (calculated for C₁₀H₁₄O₂S) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) impact the compound’s reactivity or biological activity?

  • Stereochemical Synthesis : Chiral resolution via HPLC (Chiralpak AD-H column, hexane:isopropanol 95:5) can separate enantiomers. The (R)-enantiomer may exhibit higher binding affinity in biological assays due to spatial compatibility with enzyme active sites .
  • Activity Implications : In antimicrobial studies, enantiopure forms show 2–3× higher inhibition against S. aureus compared to racemic mixtures. Computational docking (AutoDock Vina) predicts differential hydrogen bonding with target proteins .

Q. How should researchers resolve contradictions in reported solubility data for this compound?

  • Data Discrepancies : Conflicting solubility values (e.g., in DMSO vs. ethanol) may arise from purity differences or measurement conditions.
  • Methodological Standardization : Use the shake-flask method (25°C, 24 hours equilibration) with HPLC quantification. Pre-saturate solvents with N₂ to prevent thiol oxidation. Cross-validate with Hansen Solubility Parameters (HSPiP software) to correlate solubility with solvent polarity .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitutions?

  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level. Fukui indices identify nucleophilic sites (e.g., sulfur in the thiol group).
  • Reactivity Trends : The thiol’s nucleophilicity is pH-dependent; simulations (Gaussian 09) show higher reactivity at pH > pKa (~9.5) due to deprotonation. Compare with experimental kinetics (UV-Vis monitoring of thiol-disulfide exchange) .

Q. What strategies mitigate oxidation during long-term storage?

  • Storage Conditions : Store under argon at –20°C in amber vials. Add stabilizers (0.1% BHT or EDTA) to chelate metal catalysts.
  • Purity Monitoring : Periodically test via TLC (Rf 0.5 in hexane:ethyl acetate 7:3). Oxidized disulfide byproducts appear as higher Rf spots .

Q. How does the compound’s logP value influence its application in drug delivery studies?

  • logP Determination : Use the shake-flask method (octanol/water partition) with LC-MS quantification. Reported logP ~2.1 indicates moderate lipophilicity, suitable for blood-brain barrier penetration.
  • Delivery Optimization : Nanoformulation (e.g., liposomes with DSPC:cholesterol 7:3) enhances bioavailability. In vitro permeability assays (Caco-2 cells) show 40% absorption efficiency .

Methodological Notes

  • Safety : Despite limited hazard data (), handle thiols in a fume hood due to potential volatility and odor. Use PPE (nitrile gloves, goggles) .
  • Data Validation : Cross-reference PubChem entries (InChI Key: OOOBGQWSBZYULR-UHFFFAOYSA-N) for structural confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.